2-Chloro-3,5,6-trifluoropyridine
Overview
Description
2-Chloro-3,5,6-trifluoropyridine is a halogenated pyridine derivative Pyridines are a class of organic compounds characterized by a six-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5,6-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3,5,6-trifluoropyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of phase transfer catalysts and anhydrous conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5,6-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Palladium catalysts, such as palladium on carbon, are used in the presence of bases like potassium carbonate. Reactions are conducted under inert atmospheres, such as nitrogen or argon.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups, depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Chloro-3,5,6-trifluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5,6-trifluoropyridine depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 2,3,5,6-Tetrafluoropyridine
Uniqueness
2-Chloro-3,5,6-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other halogenated pyridines, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthesis and applications.
Properties
IUPAC Name |
2-chloro-3,5,6-trifluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3N/c6-4-2(7)1-3(8)5(9)10-4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTRXUDYIUGKCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505804 | |
Record name | 2-Chloro-3,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344324-99-8 | |
Record name | 2-Chloro-3,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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